molecular formula C25H25N3O3S B11081607 Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11081607
M. Wt: 447.6 g/mol
InChI Key: VZQNKBZUWQCAQW-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a toluidinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by disulfonic acid imidazolium chloroaluminate, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-{[3-CYANO-6-METHYL-4-PHENYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the toluidinocarbonyl group, in particular, may enhance its bioactivity compared to similar compounds.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

ethyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H25N3O3S/c1-4-31-21(29)15-32-25-19(14-26)23(18-11-6-5-7-12-18)22(17(3)27-25)24(30)28-20-13-9-8-10-16(20)2/h5-13,23,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

VZQNKBZUWQCAQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3)C#N

Origin of Product

United States

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